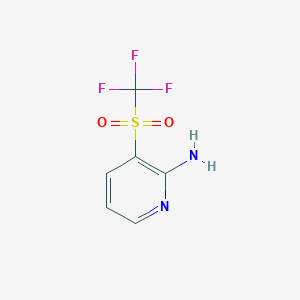
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylsulfonyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and pharmaceutical applications. Fluorinated compounds like this one are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring. One common method is the reaction of 2-aminopyridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing trifluoromethylsulfonyl group makes the pyridine ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethylsulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions to achieve coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications.
Scientific Research Applications
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and bioavailability.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Material Science: Its unique properties make it suitable for use in the synthesis of advanced materials, such as fluorinated polymers and coatings.
Radiopharmaceuticals: Fluorinated pyridines are explored for use in radiopharmaceuticals for imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its electron-withdrawing trifluoromethylsulfonyl group. This interaction can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved vary based on the specific drug or application being developed.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
Compared to other fluorinated pyridines, 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is unique due to the presence of the trifluoromethylsulfonyl group. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions. Additionally, the trifluoromethylsulfonyl group can improve the metabolic stability and bioavailability of pharmaceuticals, making this compound particularly valuable in drug development.
Properties
Molecular Formula |
C6H5F3N2O2S |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) |
InChI Key |
LHYBTSPZOYMYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


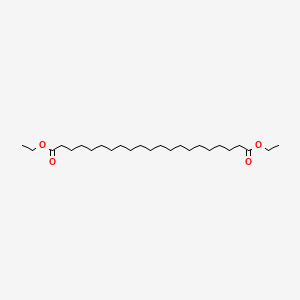


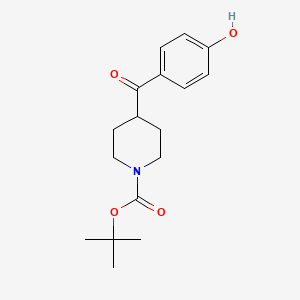
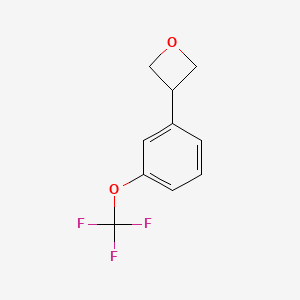
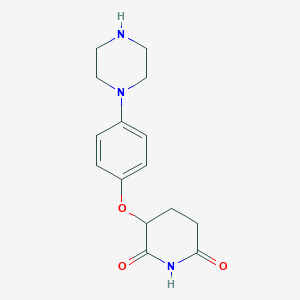
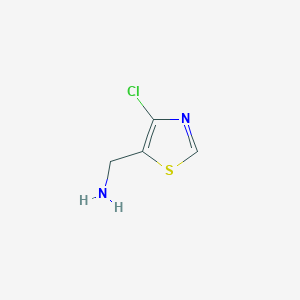
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
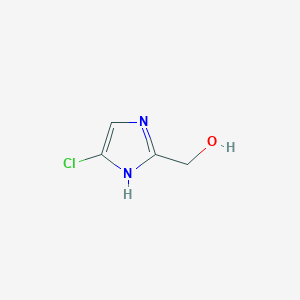

![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
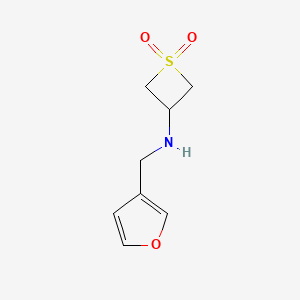
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)

